![molecular formula C8H20Cl2N2 B3254548 3-(Piperidin-1-yl)propan-1-amine dihydrochloride CAS No. 24025-07-8](/img/structure/B3254548.png)
3-(Piperidin-1-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(Piperidin-1-yl)propan-1-amine” is a compound with the molecular formula C8H18N2 . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molar mass of 142.24 and a density of 0.895 . It has a boiling point of 84-86°C at 15mm and a flashing point of 82 ºC .Scientific Research Applications
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and preventing the spread of cancer in the body.
Antiviral Applications
Piperidine derivatives also have antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of various viral infections.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, protecting the body from various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis.
Anti-Alzheimer Applications
Piperidine derivatives can be used in the treatment of Alzheimer’s disease . They can help improve memory and cognitive function, slowing the progression of the disease.
Antipsychotic Applications
Lastly, piperidine derivatives have antipsychotic properties . They can help manage symptoms of mental disorders, such as schizophrenia.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to interact with various targets, including muscarinic receptors .
Mode of Action
For instance, Biperiden, a muscarinic antagonist with a piperidine nucleus, has effects in both the central and peripheral nervous systems .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Result of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
The safety information for “3-(Piperidin-1-yl)propan-1-amine” indicates that it is classified as a danger and has a hazard class of 8 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(Piperidin-1-yl)propan-1-amine dihydrochloride” and similar compounds could have potential applications in these areas in the future.
properties
IUPAC Name |
3-piperidin-1-ylpropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-4-8-10-6-2-1-3-7-10;;/h1-9H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAYJZGVBZDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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